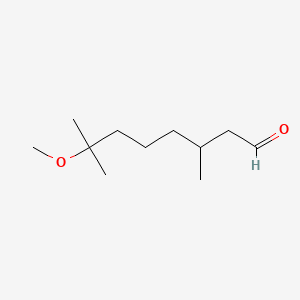

7-Methoxy-3,7-dimethyloctanal

Übersicht

Beschreibung

7-Methoxy-3,7-dimethyloctanal, also known as methoxycitronellal, is an organic compound with the molecular formula C11H22O2. It is a derivative of octanal and is characterized by the presence of a methoxy group and two methyl groups on the octanal backbone. This compound is known for its pleasant floral and citrus-like aroma, making it a valuable ingredient in the fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3,7-dimethyloctanal typically involves the alkylation of citronellal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include moderate temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-3,7-dimethyloctanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 7-Methoxy-3,7-dimethyloctanoic acid.

Reduction: 7-Methoxy-3,7-dimethyloctanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

7-Methoxy-3,7-dimethyloctanal serves as a starting material for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid (7-methoxy-3,7-dimethyloctanoic acid).

- Reduction : The aldehyde can be reduced to form the corresponding alcohol (7-methoxy-3,7-dimethyloctanol).

- Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting potential applications in food preservation and medical formulations. Its mechanism may involve disrupting microbial cell membranes.

- Antioxidant Activity : The compound has moderate antioxidant properties, potentially preventing oxidative damage by scavenging free radicals.

Medicine

The compound is under investigation for its potential therapeutic effects, particularly in the development of new drugs. Its interaction with various molecular targets in biological systems may lead to changes in cellular processes.

Industry

Due to its pleasant aroma, this compound is widely used in the fragrance industry. It is valued for its ability to enhance the scent profiles of perfumes and other scented products.

Wirkmechanismus

The mechanism of action of 7-methoxy-3,7-dimethyloctanal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The exact pathways and molecular targets involved in its effects are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Citronellal: A closely related compound with a similar structure but without the methoxy group.

Hydroxycitronellal: Another related compound with a hydroxyl group instead of a methoxy group.

3,7-Dimethyloctanal: A similar compound lacking the methoxy group.

Uniqueness: 7-Methoxy-3,7-dimethyloctanal is unique due to the presence of the methoxy group, which imparts distinct chemical properties and a unique aroma profile. This makes it particularly valuable in the fragrance industry compared to its similar counterparts .

Biologische Aktivität

Overview

7-Methoxy-3,7-dimethyloctanal, also known as methoxycitronellal, is an organic compound with the molecular formula CHO. This compound is notable for its pleasant floral and citrus-like aroma, making it a valuable ingredient in the fragrance industry. Beyond its sensory properties, it has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties.

- Molecular Formula : CHO

- CAS Number : 3613-30-7

- Structure : Contains a methoxy group and two methyl groups on the octanal backbone.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disrupting microbial cell membranes, which is a common action among many natural products with similar structures. A study demonstrated that compounds related to methoxycitronellal showed efficacy against various bacterial strains, suggesting potential applications in food preservation and medical formulations .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in several studies. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study assessed the antibacterial effects of methoxycitronellal against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5% for both bacteria, showcasing its potential as a natural preservative .

-

Neuroprotective Effects :

- In computational studies focusing on neuroprotection, derivatives of citronellal (the parent compound of methoxycitronellal) were shown to interact with key targets involved in neurodegenerative diseases. These interactions suggest that methoxycitronellal may also possess neuroprotective properties through modulation of dopaminergic receptors .

-

Sensitization Studies :

- Clinical evidence regarding sensitization to fragrance compounds indicated that this compound can cause allergic reactions in some individuals. In patch tests involving over 2000 patients, approximately 0.4% exhibited positive reactions to this compound, highlighting its potential as an allergen in cosmetic formulations .

Comparative Analysis

A comparison of this compound with related compounds reveals distinct biological activities:

| Compound | Antimicrobial Activity | Antioxidant Activity | Sensitization Potential |

|---|---|---|---|

| This compound | High | Moderate | Low (0.4%) |

| Citronellal | Moderate | High | Moderate |

| Hydroxycitronellal | Low | High | High |

The biological activity of this compound is believed to involve several mechanisms:

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Radical Scavenging : The structure of the compound enables it to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage.

- Receptor Interaction : Preliminary findings suggest that it may modulate neurotransmitter receptors involved in neuroprotection.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-Methoxy-3,7-dimethyloctanal, and what are their limitations?

The synthesis of this compound involves multi-step processes derived from structurally related alcohols. A common precursor, 7-Methoxy-3,7-dimethyloctan-2-ol, is synthesized via hydrochlorination of dihydromyrcene followed by methoxylation and epoxidation . Oxidation of this alcohol intermediate (e.g., using Jones reagent or pyridinium chlorochromate) can yield the aldehyde. Key limitations include:

- Low regioselectivity during epoxidation, leading to byproducts.

- Sensitivity of the methoxy group to strong acidic/basic conditions, requiring controlled reaction environments .

Methodological Guidance : Optimize reaction stoichiometry using gas chromatography-mass spectrometry (GC-MS) to monitor intermediate purity.

Q. How can the molecular structure and purity of this compound be validated?

Structural validation relies on spectroscopic techniques:

- NMR : and NMR to confirm methoxy (-OCH) and aldehyde (-CHO) functional groups.

- IR Spectroscopy : Peaks at ~1720 cm (C=O stretch) and ~2820 cm (C-H stretch of aldehyde).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHO, MW: 186.29 g/mol) .

Methodological Tip : Cross-reference with PubChem (CAS 94278-36-1) and EPA DSSTox (DTXSID5052090) for standardized spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

- Variability in microbial strains or assay conditions.

- Impurities in synthesized batches (e.g., residual alcohol intermediates).

Methodological Approach : - Conduct minimum inhibitory concentration (MIC) assays with standardized protocols.

- Compare results with structurally analogous compounds (e.g., 3,7-Dimethyl-7-methoxy-2-octanol) to isolate structure-activity relationships .

Q. What advanced strategies optimize the epoxidation step in synthesizing this compound?

Epoxidation efficiency depends on catalysts and reaction kinetics. For example:

- Catalyst Screening : Test transition-metal catalysts (e.g., Mn(III)-salen complexes) for stereochemical control.

- Solvent Effects : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.

- AI-Driven Retrosynthesis : Leverage predictive tools (e.g., Template_relevance Reaxys) to model feasible pathways and reduce trial-and-error experimentation .

Q. How does this compound interact with olfactory receptors, and what computational methods predict its odor profile?

The compound’s fragrance properties (e.g., floral, citrus notes) correlate with its aldehyde group and branching. Methodological Framework :

- Molecular Docking : Simulate binding to human olfactory receptor OR1A1 using software like AutoDock Vina.

- Quantitative Structure-Odor Relationship (QSOR) : Compare with analogs (e.g., Methoxyelgenol) to map functional groups to sensory descriptors .

Q. Methodological Design and Data Analysis

Q. What factorial design approaches improve yield in multi-step synthesis?

Use a Taguchi orthogonal array to evaluate critical parameters (temperature, catalyst loading, reaction time). Example factors:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (Raney Ni) | 5 mol% | 10 mol% |

| Data Analysis : Apply ANOVA to identify statistically significant variables and optimize conditions . |

Q. How can researchers address reproducibility challenges in oxidation reactions?

- Quality Control : Implement in-line FTIR to monitor aldehyde formation in real time.

- Batch Consistency : Use design of experiments (DoE) to standardize reagent purity and reaction quenching methods .

Eigenschaften

IUPAC Name |

7-methoxy-3,7-dimethyloctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWULKZGRNHZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038818 | |

| Record name | 7-Methoxy-3,7-dimethyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-30-7 | |

| Record name | 7-Methoxy-3,7-dimethyloctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-3,7-dimethyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal, 7-methoxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methoxy-3,7-dimethyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-3,7-dimethyloctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXY-3,7-DIMETHYLOCTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261VCL42SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.